molecular formula C18H24Cl2N2OS B2721180 2,5-dichloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034468-94-3

2,5-dichloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2721180
CAS No.: 2034468-94-3
M. Wt: 387.36
InChI Key: HWAHHFSTADZOHB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrothiopyran Group: This step involves the formation of the tetrahydrothiopyran ring, which can be achieved through intramolecular cyclization reactions.

    Attachment of the Benzamide Core: The benzamide core is introduced through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,5-dichloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It can be used to study the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]imidazol-6-yl)-2,6-difluoro-benzamide

Uniqueness

2,5-dichloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both piperidine and tetrahydrothiopyran rings. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

2,5-Dichloro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C_{15}H_{20}Cl_{2}N_{2}OS
  • Molecular Weight: 357.3 g/mol
  • CAS Number: 1131912-76-9

This compound features a benzamide core substituted with dichloro and tetrahydrothiopyran groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Protein Kinase Modulation:
    • The compound has been shown to modulate protein kinase activity, which is vital in various cellular processes including growth, differentiation, and metabolism .
    • It demonstrates selectivity for certain kinase pathways that are implicated in cancer and inflammatory diseases.
  • Phosphodiesterase Inhibition:
    • Recent studies indicate that this compound may act as an inhibitor of phosphodiesterases (PDEs), particularly PDE4D, which plays a significant role in inflammatory responses and cognitive functions .
    • Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP), thus modulating signaling pathways involved in inflammation and cell proliferation.

Biological Activity and Therapeutic Potential

The biological activities of this compound have been evaluated through various assays:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested: MDA-MB-231 (breast cancer), BT-549 (breast cancer)
  • IC50 Values: The compound showed IC50 values in the micromolar range, indicating significant antitumor potential without affecting normal cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • It effectively reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammatory Diseases:
    • A study involving guinea pigs showed that the compound significantly reduced bronchial eosinophilia and airway hyperactivity, suggesting its potential use in treating asthma and other respiratory conditions .
  • Cognitive Enhancement:
    • Research indicated that compounds similar to this compound may improve memory and cognitive functions in animal models .

Data Summary Table

Biological ActivityEffect/OutcomeReference
Antitumor ActivitySelective cytotoxicity against cancer cells
Anti-inflammatory EffectsReduced cytokine release
Cognitive EnhancementImproved memory in animal models

Properties

IUPAC Name

2,5-dichloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2OS/c19-14-1-2-17(20)16(11-14)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAHHFSTADZOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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